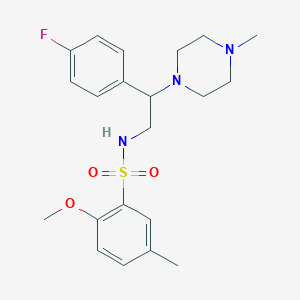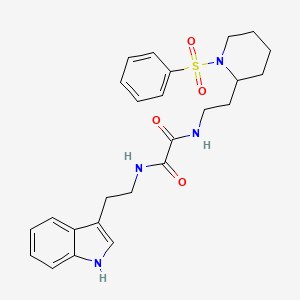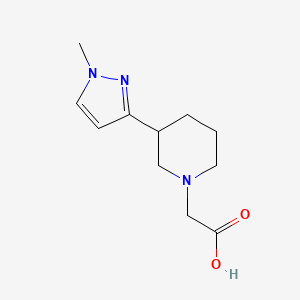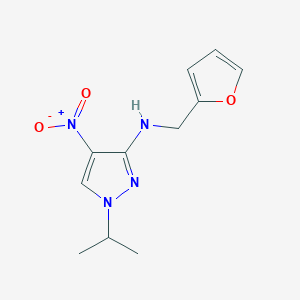
(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile, also known as CPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPPC is a member of the benzonitrile family of compounds, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mechanism of Action
The mechanism of action of (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase IIα and HDAC1 (Kamal et al., 2012). In addition, (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression (Saravanan et al., 2016). (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has also been shown to inhibit the replication of dengue virus by targeting the viral NS5 protein (Eldehna et al., 2019).
Biochemical and Physiological Effects
(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile can induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-cancer activity (Kamal et al., 2012; Eldehna et al., 2019). (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity (Saravanan et al., 2016). In addition, (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has been shown to exhibit anti-viral activity against dengue virus by inhibiting viral replication (Eldehna et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile in lab experiments is its high yield and purity, which makes it a reliable and consistent compound for research. In addition, (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various disease states. However, one limitation of using (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile in lab experiments is its relatively limited solubility in water, which may make it difficult to use in certain assays.
Future Directions
For research on (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile could focus on developing analogs with improved solubility and bioavailability, elucidating its mechanism of action, and exploring its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile involves the reaction of 4-hydroxybenzonitrile with 1-cinnamoylpiperidine in the presence of a base, such as potassium carbonate, to form the intermediate compound 4-((1-cinnamoylpiperidin-4-yl)methoxy)benzonitrile. This intermediate is then treated with a reducing agent, such as sodium borohydride, to produce (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile in high yield and purity (Kamal et al., 2012).
Scientific Research Applications
(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells, by inducing apoptosis and cell cycle arrest (Kamal et al., 2012; Eldehna et al., 2019). (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo (Saravanan et al., 2016). In addition, (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile has been shown to exhibit anti-viral activity against dengue virus by inhibiting viral replication (Eldehna et al., 2019).
properties
IUPAC Name |
4-[[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c24-16-20-6-8-21(9-7-20)17-27-18-22-12-14-25(15-13-22)23(26)11-10-19-4-2-1-3-5-19/h1-11,22H,12-15,17-18H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONNIOCSWROKHB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622388.png)
![2-(4-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2622389.png)



![4-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2622395.png)


![N-(cyanomethyl)-2-[5-(2-methylcyclopropyl)furan-2-yl]-N-phenylcyclopropane-1-carboxamide](/img/structure/B2622403.png)
![ethyl 2-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2622404.png)

![N-(4-chlorophenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622406.png)
![(4-ethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2622407.png)